molecular formula C24H19FN2O2 B2398429 (2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide CAS No. 1327182-50-2

(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2398429
CAS No.: 1327182-50-2
M. Wt: 386.426
InChI Key: WAAKDZNUWMRRBN-PNHLSOANSA-N
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Description

(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). This compound acts as a Type II inhibitor, binding to the inactive DFG-out conformation of the kinase . Its primary research value lies in its high potency against FLT3 with an IC50 value of less than 1 nM, making it a crucial pharmacological tool for investigating FLT3-driven oncogenic signaling. Researchers utilize this compound in vitro and in vivo to study AML pathogenesis, elucidate mechanisms of drug resistance , and evaluate the efficacy of targeted therapy approaches. It effectively induces cell cycle arrest and apoptosis in leukemia cell lines expressing mutant FLT3, such as MV4-11 cells. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(2-fluoro-5-methylphenyl)imino-N-(2-methylphenyl)chromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O2/c1-15-11-12-19(25)21(13-15)27-24-18(14-17-8-4-6-10-22(17)29-24)23(28)26-20-9-5-3-7-16(20)2/h3-14H,1-2H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAKDZNUWMRRBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide is part of a broader class of chromene derivatives, which have garnered attention for their diverse biological activities, particularly in oncology and neuropharmacology. This article synthesizes existing research findings on its biological activity, focusing on its potential anticancer properties and other pharmacological effects.

Anticancer Activity

Research indicates that chromene derivatives, including the target compound, exhibit significant cytotoxic effects against various cancer cell lines. Notably, studies have shown that related compounds with similar structural motifs demonstrate potent activity against HepG2 (liver cancer) and HeLa (cervical cancer) cell lines.

Case Studies and Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • A series of coumarin-3-carboxamide derivatives were synthesized and tested. Among them, compounds with fluorine substitutions showed promising results with IC50 values ranging from 0.39 to 4.85 µM against HeLa and HepG2 cell lines, respectively .
    • The compound this compound is hypothesized to have similar mechanisms of action due to its structural analogies.
CompoundCell LineIC50 (µM)
14bHeLa0.39–0.75
14eHepG22.62–4.85
ControlDoxorubicin<0.1

The proposed mechanism for the anticancer activity of chromene derivatives involves:

  • Inhibition of Enzymatic Activity : Binding to protein targets such as casein kinase II (CK2), which is implicated in cell proliferation and survival pathways.
  • Reactive Oxygen Species (ROS) Modulation : Some derivatives have been shown to reduce cellular ROS levels significantly, contributing to their cytotoxic effects against cancer cells .

Other Biological Activities

Beyond anticancer properties, chromene derivatives have also been studied for their potential neuroprotective effects:

  • Monoamine Oxidase B Inhibition : Studies on related chromone derivatives have identified them as reversible inhibitors of monoamine oxidase B (MAO-B), which is a target for Parkinson's disease treatment . The inhibition of MAO-B can lead to increased levels of neurotransmitters such as dopamine, providing symptomatic relief in neurodegenerative conditions.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties through mechanisms such as apoptosis induction in cancer cells. A study evaluated the cytotoxic effects against various cancer cell lines, revealing promising results:

CompoundCell LineIC50 (μM)
VIaMCF-78.5
VIaPC-335.0
VIaA5490.9
VIaCaco-29.9

These findings suggest that this compound could serve as a potential therapeutic agent in cancer treatment.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown effective inhibition of bacterial growth:

CompoundPathogen TestedMIC (μg/mL)IC50 (μM)
7bE. coli0.2231.64
7bS. aureus0.3528.50

These results indicate its potential as a lead compound for developing new antimicrobial agents.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interactions between this compound and target proteins involved in cancer progression and microbial resistance. These studies suggest that specific interactions at the active sites of enzymes contribute to its biological efficacy.

Industrial Applications

In addition to its medicinal applications, (2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide can be utilized in various industrial processes:

  • Material Science : As a building block for synthesizing novel materials.
  • Chemical Processes : Involved in developing new synthetic pathways for complex organic molecules.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Analogs

Compound ID/Reference Imino Group Substituent Amide Substituent Notable Features
Target Compound 2-Fluoro-5-methylphenyl 2-Methylphenyl Z-configuration; fluorine enhances electronegativity
Santa Cruz sc-491807 3,5-Dimethylphenyl Tetrahydrofuran-2-ylmethyl Bulky substituents; increased lipophilicity
Santa Cruz sc-491805 2,3-Dimethylphenyl Tetrahydrofuran-2-ylmethyl Ortho-methyl groups enhance steric hindrance
(5-Chloro-2-fluorophenyl) Analog 5-Chloro-2-fluorophenyl 4-Chlorophenyl Halogenated; higher lipophilicity vs. target
2-Imino-N-phenyl Derivative Phenyl Phenyl Simplest analog; baseline for SAR studies

Electronic and Steric Effects

  • Fluorine vs.
  • Methyl Groups: The 5-methyl (imino) and 2-methyl (amide) groups increase lipophilicity compared to unsubstituted phenyl analogs, possibly enhancing membrane permeability .
  • Z-Configuration : The 2Z geometry may restrict rotational freedom, stabilizing interactions with hydrophobic pockets in biological targets .

Physicochemical Properties and Stability

Table 2: Comparative Physical Data

Property Target Compound sc-491807 (5-Chloro-2-fluorophenyl) Analog
Melting Point Not reported Not reported 138–140°C (similar sulfonamide analog)
Solubility Low (DMSO) Moderate Low (lipophilic halogens)
Stability Z-configuration may resist hydrolysis Stable in acidic conditions Prone to rearrangement under heat
  • Stability Considerations : The Z-configuration in the target compound may reduce susceptibility to photoisomerization compared to E-isomers, as seen in .

Q & A

Q. What are the optimal synthetic routes for this compound, and what reaction conditions are critical for achieving high yields?

The synthesis involves three key steps:

  • Chromene core formation : Cyclization of precursors (e.g., 2-hydroxybenzaldehyde derivatives) under acidic or basic conditions.
  • Imino group introduction : Condensation with 2-fluoro-5-methylaniline, typically using catalytic acetic acid or p-toluenesulfonic acid in refluxing ethanol (70–80°C, 6–8 hours) .
  • Amidation : Reaction with 2-methylphenyl isocyanate in dichloromethane at room temperature, monitored via TLC. Critical parameters include solvent polarity (ethanol for condensation, DCM for amidation), temperature control, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Yields range from 60–75% after optimization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing its molecular structure?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the imino group and carboxamide linkage. Key signals include aromatic protons (δ 6.8–8.2 ppm) and the imine proton (δ 8.5–8.7 ppm) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve stereochemistry and confirm the (2Z)-configuration. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) provides <0.8 Å resolution .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]+^+ at m/z 407.13) .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound?

  • Solubility : Poor in aqueous buffers; soluble in DMSO (≥50 mg/mL), DCM, and THF.
  • Stability : Stable at −20°C under inert gas for >6 months. Degrades in light (>48 hours exposure) or high humidity, requiring amber vials and desiccants .
  • pKa : Predicted to be ~10.5 (amine protonation) using computational tools like ACD/Labs .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence biological activity, and what experimental approaches are used for SAR analysis?

  • Halogen effects : Fluorine at the 2-position enhances metabolic stability; chlorine increases lipophilicity (logP +0.5). Bioactivity is tested via:
  • Enzyme inhibition assays : IC50_{50} values against kinases (e.g., EGFR) using fluorescence polarization.
  • Cellular assays : Antiproliferative activity in cancer cell lines (e.g., MCF-7, IC50_{50} = 2.1 µM) via MTT assays .
    • SAR strategies : Systematic substitution at the phenyl (e.g., 4-Cl → 4-OCH3_3) and chromene rings (e.g., 8-methoxy vs. 7-hydroxy) followed by PCA clustering of activity data .

Q. How can reaction intermediates be optimized to mitigate steric hindrance during synthesis?

  • Intermediate modification : Bulky substituents (e.g., 2-methylphenyl) require low-temperature (−10°C) amidation to reduce steric clashes.
  • Catalytic additives : Use of DMAP (5 mol%) accelerates carboxamide formation by 30% .
  • Analytical monitoring : Real-time FTIR tracks imine bond formation (C=N stretch at 1620 cm1^{-1}) .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

  • Purity validation : HPLC (≥95% purity, C18 column, acetonitrile/water gradient) ensures consistent bioactivity .
  • Pharmacokinetic profiling : Plasma stability assays (e.g., mouse microsomal half-life = 45 minutes) explain discrepancies in efficacy.
  • Formulation adjustments : Nanoemulsions (e.g., PEGylated liposomes) improve in vivo bioavailability by 3-fold .

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